1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
Description
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted with an amino group at the 6-position and an ethanone moiety. The spirocyclic architecture introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing metabolic stability and target selectivity .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-8(5-10)2-7(9)3-8/h7H,2-5,9H2,1H3 |
InChI Key |
PHMLYBPPMKYBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies for 2-Azaspiro[3.3]heptane Scaffold
The key to synthesizing 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one lies in the efficient construction of the 2-azaspiro[3.3]heptane ring system. Several methods have been reported:
Ring Closure via Bis-Nucleophile and Bis-Electrophile Cyclization:
The spirocyclic scaffold is often formed by intramolecular cyclization of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. This approach was demonstrated in the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid derivatives, where sequential ring closures yield the azetidine rings fused in a spiro manner.Reduction of Tosylated Precursors:
A practical route to 2-azaspiro[3.3]heptane involves reduction of 2-tosyl-2-azaspiro[3.3]heptane derivatives using sodium naphthalene in 1,2-dimethoxyethane under cooling conditions. This method achieves high yields (~83%) and provides a clean conversion to the azaspiro compound.Cyclisation Using Potassium tert-Butoxide:
Cyclisation of bisazetidine precursors in tetrahydrofuran (THF) with potassium tert-butoxide has been reported to afford spirocyclic bisazetidines efficiently. Heating for several hours leads to clean conversion, which can be adapted for related azaspiro compounds.
After constructing the azaspiro core, the introduction of the ethanone group at the nitrogen and the amino substituent at the 6-position is achieved through:
Acetylation of the Azaspiro Amine:
The nitrogen atom in the azaspiro ring is acetylated using acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled conditions to yield the ethanone moiety attached to the azaspiro nitrogen.Amino Group Introduction:
The 6-amino substituent can be introduced via nucleophilic substitution or reductive amination on appropriate precursors. For example, starting from 6-halo or 6-nitro derivatives, nucleophilic displacement or reduction yields the 6-amino functionality.
Representative Synthetic Route Summary
Detailed Research Findings
Yield and Purity:
The final compound this compound has been reported with a purity of 97% and molecular formula C8H14N2O, confirming successful acetylation and amination steps.Reaction Conditions:
The cyclization steps typically require inert atmosphere and controlled temperature (0 °C to room temperature or mild heating up to 80 °C) to avoid side reactions and ensure high selectivity.Purification:
Column chromatography using gradient elution (e.g., petroleum ether/ethyl acetate mixtures) is commonly employed to isolate the pure spirocyclic products.Structural Confirmation:
Characterization by NMR, IR, and mass spectrometry confirms the spirocyclic structure and functional groups. IR bands around 1690 cm⁻¹ indicate the presence of the carbonyl group from the ethanone moiety.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one has been investigated for its potential role as a pharmacological agent. Its unique structure may allow it to interact with biological targets, such as receptors or enzymes, leading to therapeutic effects.
Case Study: Neuropharmacology
Research indicates that compounds with spirocyclic structures can exhibit neuroprotective properties. Studies have shown that derivatives of this compound may impact neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated activity against certain bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceutical formulations .
Building Blocks for Synthesis
Due to its structural characteristics, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including alkylation and acylation.
Example: Synthesis of Novel Compounds
Researchers have successfully used this compound as a precursor in the synthesis of novel spirocyclic derivatives that exhibit enhanced biological activity compared to their parent compounds .
Polymer Chemistry
The compound's unique properties make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or alter thermal stability.
Case Study: Biodegradable Polymers
Recent investigations have explored the incorporation of this compound into biodegradable polymer systems. This integration has shown promise in improving the degradation rates and mechanical strength of the resulting materials, making them suitable for environmentally friendly applications .
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related ethanone derivatives:
Key Observations:
- Spirocyclic vs. Planar Systems : The 2-azaspiro[3.3]heptane core in the target compound imposes conformational constraints absent in planar aromatic systems like benzoimidazoles or indoles. This rigidity may improve metabolic stability and binding selectivity in drug design .
- Synthesis Complexity : Spirocyclic systems often require specialized cyclization strategies, whereas planar heterocycles (e.g., benzoimidazoles) are synthesized via straightforward alkylation or condensation .
Physicochemical Properties
- Solubility: The amino group in the target compound increases hydrophilicity compared to lipophilic substituents like tert-butyl () or brominated aromatics ().
- Melting Points: Sulfoximine-containing ethanones (e.g., 1f in ) exhibit higher melting points (137–138°C) due to strong intermolecular interactions, whereas spirocyclic systems may display lower melting points due to reduced packing efficiency .
Biological Activity
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one, also known by its CAS number 2227205-44-7, is a compound characterized by a spirocyclic structure. Its molecular formula is C8H14N2O, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research.
The compound features a spirocyclic structure that contributes to its unique biological properties. The following table summarizes its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2227205-44-7 |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of target molecules.
Interaction with Enzymes
Research indicates that this compound can influence enzyme activities, particularly those involved in metabolic pathways. Its amine group may participate in hydrogen bonding and ionic interactions with enzyme active sites, enhancing binding affinity and specificity.
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The presence of the spirocyclic structure may enhance the compound's ability to penetrate bacterial membranes.
Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Antitumor Activity : The compound has been explored for its potential in cancer therapy, particularly in targeting specific cancer cell lines where it may inhibit cell proliferation.
Case Studies
A few notable studies have focused on the biological implications of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various spirocyclic compounds similar to this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .
- Neuroprotective Mechanisms : Research has shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a promising avenue for treating neurodegenerative diseases .
- Cancer Cell Line Studies : In vitro studies revealed that certain derivatives can induce apoptosis in specific cancer cell lines, indicating potential as anticancer agents .
Synthesis and Industrial Applications
The synthesis of this compound typically involves reactions between spirocyclic ketones and amines under controlled conditions. This process can be optimized for industrial applications to produce high yields and purity levels.
Synthetic Routes
Common synthetic methods include:
- Condensation Reactions : Reaction between amines and carbonyl compounds under acidic or basic conditions.
Industrial Uses
This compound is utilized as a building block in organic synthesis for developing more complex molecules used in pharmaceuticals and specialty chemicals .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one, and what critical steps require optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the spirocyclic core. A key intermediate is tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2), where the tert-butoxycarbonyl (Boc) group protects the amine during ring closure . Critical steps include:
- Ring-closing strategies : Use of intramolecular cyclization under basic or acidic conditions to form the spiro[3.3]heptane scaffold.
- Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) to expose the primary amine.
- Acylation : Reaction with acetylating agents (e.g., acetyl chloride) to introduce the ketone moiety.
- Purification : Chromatography or recrystallization to isolate the product. Optimization focuses on minimizing side reactions (e.g., over-acylation) and improving yield via temperature control and catalyst selection.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the spirocyclic structure and amine/ketone functional groups. For example, the acetyl group’s carbonyl signal appears near 200–210 ppm in C NMR.
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (expected m/z ~168.1 for the free base).
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and bond angles, often refined using SHELXL .
- FT-IR : Peaks at ~1650–1700 cm confirm the ketone (C=O stretch) and amine (N-H bend).
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data for this compound’s conformation?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed (e.g., B3LYP/6-31G*) and experimental bond lengths/angles. Deviations >0.05 Å suggest potential crystal packing effects or solvent interactions .
- Torsional Analysis : Use software like Mercury to analyze spirocyclic ring puckering. Discrepancies may arise from force field limitations in modeling strained spiro systems.
- Dynamic NMR : Probe conformational flexibility in solution. If modeling assumes rigidity but NMR shows fluxionality, revise the computational ensemble to include multiple conformers.
Q. What strategies are recommended for optimizing the enantiomeric purity of this compound during multi-step synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during spiro ring formation to control stereochemistry.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclization steps.
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers post-synthesis.
- Crystallization-Induced Diastereomer Resolution : Convert racemic mixtures to diastereomeric salts (e.g., with tartaric acid) for selective crystallization.
Q. How does the compound’s spirocyclic architecture influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Conformational Restriction : The spiro system limits rotational freedom, potentially enhancing binding affinity to biological targets (e.g., enzymes or receptors) by reducing entropy penalties .
- Metabolic Stability : The rigid structure may resist cytochrome P450-mediated oxidation, improving pharmacokinetic profiles.
- Solubility Challenges : The hydrophobic spiro core may reduce aqueous solubility; derivatization with polar groups (e.g., hydroxyls) or formulation as salts (e.g., hydrochloride) can mitigate this.
Data Analysis and Contradiction Management
Q. How should conflicting data between NMR and X-ray crystallography be addressed when confirming the compound’s structure?
- Methodological Answer :
- Re-examine Sample Purity : Impurities (e.g., solvents or byproducts) can distort NMR signals. Re-purify and re-analyze.
- Temperature-Dependent NMR : Some conformers may dominate in solution but not in the crystal lattice. Conduct variable-temperature NMR to detect dynamic processes.
- Complementary Techniques : Use IR and HRMS to cross-validate functional groups. If crystallography indicates a planar ketone but NMR shows tautomerism, consider enol-keto equilibrium in solution.
Applications in Drug Discovery
Q. What role does this compound play in the design of protease inhibitors or kinase-targeted therapies?
- Methodological Answer :
- Scaffold for Drug Design : The spirocyclic amine serves as a conformationally constrained backbone, mimicking transition states in enzymatic reactions. For example, similar azaspiro compounds are used in inhibitors of viral proteases (e.g., SARS-CoV-2 M) .
- Structure-Activity Relationship (SAR) : Modify the acetyl group to introduce bioisosteres (e.g., trifluoromethyl ketones) for enhanced target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
